molecular formula C13H9F2IO B14764794 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Cat. No.: B14764794
M. Wt: 346.11 g/mol
InChI Key: MGWPDVANSGEPHS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of a benzyloxy group, two fluorine atoms, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2,3-difluorophenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

    Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate.

    Halogen Exchange Reaction: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using a suitable iodine source, such as sodium iodide, in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like recrystallization or column chromatography, and environmentally friendly solvents and reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 5 serves as a leaving group, enabling nucleophilic substitution. This occurs via a two-step mechanism:

  • Deprotonation : Formation of a negatively charged intermediate (Meisenheimer complex) facilitated by electron-withdrawing groups (fluorine).

  • Nucleophilic attack : Substitution by nucleophiles like amines, alkoxides, or organocuprates.

Key factors :

  • Reactivity : Iodine's size and electronegativity enhance leaving-group ability compared to bromine or chlorine.

  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states.

  • Steric hindrance : The benzyloxy group (bulky) near the iodine may reduce substitution efficiency .

Electrophilic Aromatic Substitution

The benzyloxy group (a strong activating, ortho/para-directing substituent) facilitates electrophilic attack, while fluorine acts as a weak deactivating, meta-directing group.

Reaction examples :

  • Nitration/Friedel-Crafts alkylation : Benzyloxy group directs electrophiles to positions 4 and 6.

  • Halogenation : Fluorine’s meta-directing nature may influence new substitutions.

Radical Pathways

Under specific conditions (e.g., light or heat), iodine may participate in radical-mediated reactions:

  • Homolytic cleavage : Formation of iodine radicals.

  • Chain propagation : Abstraction of halogen atoms or hydrogen transfer .

Decarboxylative Halogenation

While not directly applicable to this compound, analogous iodine-containing systems undergo decarboxylative halogenation via:

  • Carbonyl radical formation : Cleavage of acyloxy radicals.

  • CO₂ elimination : Generation of alkyl radicals .

Influencing Factors

Factor Effect on Reactivity
Benzyloxy group Activates ring for electrophilic substitution; steric hindrance reduces substitution rate.
Fluorine atoms Deactivates ring but directs electrophiles meta; stabilizes intermediates via electronegativity.
Solvent Polar aprotic solvents enhance nucleophilic substitution; inert solvents (e.g., DCM) stabilize radicals.
Temperature Elevated temperatures accelerate substitution; low temperatures favor radical pathways.

Scientific Research Applications

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene depends on its specific application

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function, which can be useful in studying genetic processes or developing anticancer agents.

Comparison with Similar Compounds

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(Benzyloxy)-2,3-difluoro-4-iodobenzene: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.

    1-(Benzyloxy)-2,3-difluoro-5-bromobenzene: Bromine instead of iodine, which affects the compound’s reactivity and the types of reactions it can undergo.

    1-(Benzyloxy)-2,3-difluoro-5-chlorobenzene:

The uniqueness of this compound lies in the combination of the benzyloxy group, fluorine atoms, and iodine atom, which imparts specific reactivity and makes it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C13H9F2IO

Molecular Weight

346.11 g/mol

IUPAC Name

1,2-difluoro-5-iodo-3-phenylmethoxybenzene

InChI

InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

MGWPDVANSGEPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)I)F)F

Origin of Product

United States

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